2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5S2/c1-12-8-16(24-31-12)21-17(27)10-32-20-23-22-19(33-20)26-6-4-25(5-7-26)18(28)13-2-3-14-15(9-13)30-11-29-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMETYJUWZUDATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex molecule featuring multiple functional groups that contribute to its biological activity. This article explores its synthesis, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.55 g/mol. The structure includes:
- Benzo[d][1,3]dioxole moiety
- Piperazine ring
- Thiadiazole group
- Isosaxazole derivative
These components are known for their roles in enhancing biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance:
- Mechanism of Action : Compounds with benzo[d][1,3]dioxole structures have been shown to inhibit cancer cell proliferation by targeting specific pathways such as the EGFR signaling pathway. In a study involving various derivatives, the synthesized compounds demonstrated significant cytotoxicity against cancer cell lines including HepG2, HCT116, and MCF7, with IC50 values ranging from 1.54 µM to 4.52 µM .
- PARP Inhibition : Another study reported that related compounds exhibited potent PARP1 inhibitory activity, which is crucial for DNA repair in cancer cells. This suggests that our compound may also possess similar inhibitory properties against PARP enzymes .
Antimicrobial Activity
The presence of thiadiazole rings in similar compounds has been linked to enhanced antimicrobial properties. Thiadiazoles are known for their ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways in bacteria .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Intermediates : Starting materials undergo esterification and condensation reactions to form key intermediates.
- Functionalization : Subsequent reactions introduce various functional groups that enhance biological activity.
- Purification : The final product is purified using techniques such as chromatography.
Case Studies
A detailed examination of similar compounds provides insight into the biological activity of our target molecule:
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 2.38 | HepG2 | EGFR Inhibition |
| Compound B | 1.54 | HCT116 | PARP Inhibition |
| Compound C | 4.52 | MCF7 | Apoptosis Induction |
These findings indicate that modifications on the piperazine and thiadiazole moieties can significantly influence anticancer potency.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiadiazole derivatives possess potent antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes within the pathogens .
Neuroprotective Effects
The neuroprotective potential of compounds similar to 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies suggest that these compounds can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Case Study 1: Anticancer Evaluation
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated their efficacy against breast cancer cells. The lead compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications in the thiadiazole ring enhanced antimicrobial activity, suggesting that structural optimization could lead to more effective agents against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole-Piperazine Hybrids
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogs include:
Table 1: Comparison of Structural Features and Physicochemical Properties
Key Observations :
Piperazine Substituents: The benzo[d][1,3]dioxole-5-carbonyl group in the target compound provides a rigid, planar structure compared to the flexible cyclopropanecarbonyl () or electron-rich 3,4-dimethoxyphenylacetyl () groups. This may enhance binding to aromatic-rich enzyme pockets .
Acetamide Modifications :
- The 5-methylisoxazol-3-yl group (shared with and compounds) offers a compact, polar moiety, contrasting with bulkier aryl-thiadiazole groups (e.g., 4g and 4h). This may reduce steric hindrance in biological targets .
Analytical Data :
- IR Spectroscopy : All compounds show characteristic C=O (1690–1730 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches, confirming core structural integrity .
- NMR : The target compound’s ¹H NMR would display signals for the methylenedioxy group (δ 5.9–6.1 ppm) and isoxazole protons (δ 6.3–6.5 ppm), distinct from aryl protons in 4g (δ 7.2–7.8 ppm) .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?
- Methodology : The 1,3,4-thiadiazole ring can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, refluxing thiosemicarbazide intermediates with acetic anhydride or phosphorus oxychloride (POCl₃) promotes cyclization . Alternatively, coupling 5-amino-1,3,4-thiadiazole-2-thiols with activated acetamide derivatives (e.g., bromoacetamide) in dry acetone with anhydrous K₂CO₃ as a base yields thioether linkages, as demonstrated in analogous thiadiazole-acetamide syntheses .
Q. How can structural characterization of this compound be optimized using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used for unambiguous structural determination. Key steps include:
- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF).
- Collecting intensity data with synchrotron radiation for high-resolution analysis.
- Refinement using SHELXL to resolve disorder in flexible groups (e.g., piperazine or benzodioxole moieties) .
Q. What spectroscopic methods are critical for validating the purity and regiochemistry of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm regioselectivity of thiadiazole-thioacetamide bonding and absence of positional isomers.
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks and isotopic patterns.
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C in benzodioxole), and ~650 cm⁻¹ (C-S in thiadiazole) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methylisoxazol-3-yl group influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents varying in size (e.g., methyl vs. trifluoromethyl) and electron-withdrawing/donating groups (e.g., nitro or methoxy).
- Docking Simulations : Compare binding affinities of analogs to target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using software like AutoDock Vina.
- Data Interpretation : Correlate logP values and steric bulk with IC₅₀ shifts in enzyme inhibition assays .
Q. What experimental design principles can resolve contradictions in cytotoxicity data across cell lines?
- Methodology :
- Orthogonal Assays : Combine MTT, apoptosis (Annexin V/PI), and mitochondrial membrane potential (JC-1) assays to distinguish cytostatic vs. cytotoxic effects.
- Dose-Response Optimization : Use Design of Experiments (DoE) to test multiple variables (e.g., incubation time, serum concentration) and identify confounding factors .
- Mechanistic Profiling : RNA sequencing to identify differentially expressed genes in resistant vs. sensitive cell lines .
Q. How can the metabolic stability of the benzodioxole-piperazine moiety be improved for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the benzodioxole carbonyl to delay hepatic clearance.
- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes.
- Pharmacokinetic Modeling : Apply compartmental models to predict t₁/₂ and AUC improvements after structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
